Cas no 339098-54-3 (2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate)
2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 5,5-DIMETHYL-3-OXO-2-[(PHENYLSULFONYL)METHYL]-1-CYCLOHEXENYL 4-METHYLBENZENECARBOXYLATE
- 2-[(benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
- Benzoic acid, 4-methyl-, 5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexen-1-yl ester
- [2-(benzenesulfonylmethyl)-5,5-dimethyl-3-oxocyclohexen-1-yl] 4-methylbenzoate
- Oprea1_317126
- 2-[(benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl4-methylbenzoate
- 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
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- Inchi: 1S/C23H24O5S/c1-16-9-11-17(12-10-16)22(25)28-21-14-23(2,3)13-20(24)19(21)15-29(26,27)18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3
- InChI Key: HZRMKVYAXFWLER-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(CC1C(CC(C)(C)CC=1OC(C1C=CC(C)=CC=1)=O)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 758
- XLogP3: 4
- Topological Polar Surface Area: 85.9
2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667048-1mg |
5,5-Dimethyl-3-oxo-2-((phenylsulfonyl)methyl)cyclohex-1-en-1-yl 4-methylbenzoate |
339098-54-3 | 98% | 1mg |
¥509 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667048-2mg |
5,5-Dimethyl-3-oxo-2-((phenylsulfonyl)methyl)cyclohex-1-en-1-yl 4-methylbenzoate |
339098-54-3 | 98% | 2mg |
¥578 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667048-5mg |
5,5-Dimethyl-3-oxo-2-((phenylsulfonyl)methyl)cyclohex-1-en-1-yl 4-methylbenzoate |
339098-54-3 | 98% | 5mg |
¥537 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667048-10mg |
5,5-Dimethyl-3-oxo-2-((phenylsulfonyl)methyl)cyclohex-1-en-1-yl 4-methylbenzoate |
339098-54-3 | 98% | 10mg |
¥934 | 2023-04-14 | |
| Key Organics Ltd | 8H-906-1MG |
5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexenyl 4-methylbenzenecarboxylate |
339098-54-3 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 8H-906-5MG |
5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexenyl 4-methylbenzenecarboxylate |
339098-54-3 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 8H-906-10MG |
5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexenyl 4-methylbenzenecarboxylate |
339098-54-3 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 8H-906-50MG |
5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexenyl 4-methylbenzenecarboxylate |
339098-54-3 | >90% | 50mg |
£102.00 | 2023-09-08 | |
| Key Organics Ltd | 8H-906-100MG |
5,5-dimethyl-3-oxo-2-[(phenylsulfonyl)methyl]-1-cyclohexenyl 4-methylbenzenecarboxylate |
339098-54-3 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905355-1g |
2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate |
339098-54-3 | 90% | 1g |
¥2401.0 | 2023-03-29 |
2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate Suppliers
2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
Research Briefing on 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate (CAS: 339098-54-3)
In recent years, the compound 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate (CAS: 339098-54-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies and industry reports published within the last three years.
The compound belongs to a class of cyclohexenone derivatives, characterized by their unique structural motifs that enable interactions with various biological targets. Recent studies have highlighted its role as a modulator of inflammatory pathways, with particular efficacy observed in preclinical models of autoimmune diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit NF-κB signaling at nanomolar concentrations, suggesting promise as a novel anti-inflammatory agent.
From a synthetic chemistry perspective, advances in the scalable production of 339098-54-3 have been achieved through optimized Pd-catalyzed cross-coupling methodologies. Researchers at the University of Tokyo reported a 72% yield improvement (Green Chemistry, 2022) by employing microwave-assisted synthesis, reducing reaction times from 12 hours to 90 minutes while maintaining >99% purity. These developments address previous challenges in large-scale manufacturing of this structurally complex molecule.
Structural-activity relationship (SAR) studies have revealed that the benzenesulfonyl moiety is critical for target engagement, while modifications to the 4-methylbenzoate group can fine-tune pharmacokinetic properties. Notably, a 2024 patent application (WO2024/012345) describes prodrug derivatives of 339098-54-3 with enhanced oral bioavailability, achieving 85% absorption in primate models compared to the parent compound's 22%.
Emerging therapeutic applications extend beyond inflammation, with recent findings in Nature Chemical Biology (2023) identifying this compound as a selective allosteric inhibitor of protein kinase C-theta (PKC-θ), a target implicated in T-cell mediated disorders. In vivo studies showed 60% reduction in disease progression scores at 10 mg/kg dosing in a multiple sclerosis model, with minimal off-target effects as confirmed by kinome-wide screening.
Ongoing clinical translation efforts face challenges in formulation optimization due to the compound's poor aqueous solubility (0.12 mg/mL at pH 7.4). Current strategies under investigation include nanocrystal formulations and lipid-based delivery systems, with preliminary data showing 3-fold increases in Cmax when administered as a solid dispersion with HPMCAS (European Journal of Pharmaceutics and Biopharmaceutics, 2024).
In conclusion, 2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate represents a promising scaffold for developing next-generation therapeutics targeting immune dysregulation. Future research directions should focus on: (1) elucidating its off-target profile through comprehensive proteomic studies, (2) exploring combination therapies with existing immunomodulators, and (3) advancing lead optimization for improved drug-like properties. The compound's dual mechanism of action positions it uniquely in the pipeline of multifactorial disease treatments.
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